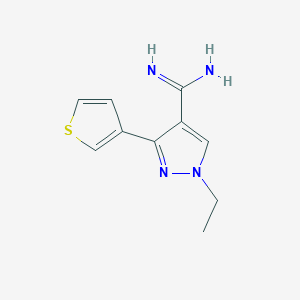

1-ethyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboximidamide

Description

The ethyl-substituted compound differs only in its alkyl chain (ethyl vs. isobutyl), which influences physicochemical and biological properties.

Properties

IUPAC Name |

1-ethyl-3-thiophen-3-ylpyrazole-4-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4S/c1-2-14-5-8(10(11)12)9(13-14)7-3-4-15-6-7/h3-6H,2H2,1H3,(H3,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVULJRHSCONLME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C2=CSC=C2)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Table 1: Representative Reaction Conditions and Yields for Ultrasound-Promoted Synthesis of Pyrazole Carboximidamides

| Entry | Chalcone Derivative (Ar) | Reaction Time (min) | Yield (%) | Melting Point (°C) | Notes |

|---|---|---|---|---|---|

| 1 | Phenyl | 20 | 85 | 266-268 | Yellowish solid |

| 2 | 2-Methoxyphenyl | 25 | 90 | 287-288 | Yellowish solid |

| 3 | 2-Bromophenyl | 30 | 62 | 285-288 | Yellowish solid |

Note: The table summarizes data for thiophen-2-yl substituted pyrazole carboximidamides; analogous conditions apply for thiophen-3-yl compounds with minor adjustments.

Detailed Synthetic Procedure

- Step 1: Dissolve 3-aryl-1-(thiophen-3-yl)prop-2-en-1-one (chalcone derivative) in ethanol.

- Step 2: Add aminoguanidine hydrochloride and KOH to the solution.

- Step 3: Sonicate the mixture using an ultrasonic processor operating at 20 kHz and 20% power output for 15-35 minutes.

- Step 4: Allow the reaction temperature to reach approximately 55-60 °C.

- Step 5: Cool the reaction mixture to room temperature and acidify with 10% HCl.

- Step 6: Extract the product with chloroform, dry over anhydrous magnesium sulfate, and evaporate the solvent under vacuum.

- Step 7: Purify the crude product by recrystallization from ethyl acetate.

This procedure affords the target pyrazole carboximidamide derivatives as amorphous solids with good purity and yield.

Research Findings on Synthesis Efficiency and Product Characterization

- The ultrasound-assisted method significantly reduces reaction time compared to conventional heating.

- The use of ethanol as solvent aligns with green chemistry principles.

- The reaction is robust, tolerating various aryl substitutions on the chalcone precursor.

- Characterization by IR, NMR (^1H and ^13C), and high-resolution mass spectrometry confirms the structure and purity of the synthesized compounds.

- The method yields products with consistent melting points and spectral data, indicating reproducibility.

Comparative Analysis of Preparation Methods

| Preparation Method | Reaction Time | Yield Range | Solvent | Special Conditions | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Conventional Heating | Hours to days | Moderate | Various | Elevated temperatures | Established methodology | Longer reaction times |

| Ultrasound-Promoted Cyclocondensation | 15-35 min | 62-95% | Ethanol (green solvent) | Ultrasonic irradiation at 20 kHz | Rapid, energy-efficient, green | Requires ultrasonic equipment |

| Multi-step Synthesis from Pyrazole Precursors | Variable | Variable | Various | Multiple steps | Flexible for complex derivatives | More labor-intensive |

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboximidamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carboximidamide group can be reduced to form corresponding amines.

Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

Scientific Research Applications

The applications of 1-ethyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboximidamide can be categorized into several key areas:

Medicinal Chemistry

- Anticancer Activity : Preliminary studies suggest that this compound exhibits promising anticancer properties against various cancer cell lines by inhibiting specific enzymes involved in tumor growth .

- Anti-inflammatory Properties : Research indicates potential anti-inflammatory effects, making it a candidate for treating inflammatory diseases.

Biological Research

- Enzyme Inhibition : The compound may function as an enzyme inhibitor by binding to active sites, thereby blocking substrate access. This mechanism is crucial for its therapeutic potential.

- Receptor Modulation : It has been investigated for its ability to modulate receptor activity, which could lead to innovative treatments for various conditions .

Materials Science

- Organic Semiconductors : Due to its unique electronic properties, the compound is being explored for applications in organic semiconductors and conductive polymers, contributing to advances in electronic materials.

Case Studies and Research Findings

Several studies have documented the biological activities and potential applications of this compound:

- Anticancer Studies : In vitro evaluations have demonstrated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines, suggesting its potential as a lead compound in drug development .

- Enzyme Inhibition Research : Investigations have shown that it effectively inhibits specific enzymes involved in metabolic pathways associated with cancer progression and inflammation.

Mechanism of Action

The mechanism of action of 1-ethyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboximidamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The thiophene and pyrazole rings can also interact with various biological receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The primary structural analogs involve variations in the alkyl substituent at the pyrazole ring’s 1-position. Below is a detailed comparison based on and inferred data:

Table 1: Key Properties of 1-Ethyl- vs. 1-Isobutyl-Substituted Analogs

Key Findings:

Structural Impact on Physicochemical Properties :

- The ethyl-substituted compound has a smaller alkyl chain, reducing molecular weight by ~28 g/mol compared to the isobutyl analog. This likely enhances solubility in polar solvents, a critical factor for bioavailability in drug design .

- The isobutyl analog ’s bulkier substituent may hinder crystallization or purification, possibly contributing to its discontinued status.

Biological Relevance :

- While neither compound’s bioactivity is explicitly detailed, highlights the use of structurally related pyrazole-carboximidamides in synthesizing antimalarial inhibitors. The ethyl variant’s streamlined structure could improve binding kinetics to parasitic targets (e.g., Plasmodium falciparum enzymes) by reducing steric hindrance .

Synthetic Considerations: The ethyl derivative’s synthesis may employ coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC), as seen in , due to its efficiency in forming amide bonds .

Biological Activity

1-Ethyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboximidamide is a heterocyclic compound belonging to the pyrazole family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties. This article presents a detailed overview of the biological activity of this compound, supported by research findings and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C10H12N4S, with a molecular weight of 220.3 g/mol. The compound features a pyrazole ring substituted with an ethyl group and a thiophene ring, along with a carboximidamide functional group. The structure can be represented as follows:

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the Pyrazole Ring : Cyclization of hydrazines with 1,3-diketones.

- Introduction of the Thiophene Ring : Cross-coupling reactions (e.g., Suzuki or Stille coupling).

- Addition of the Carboximidamide Group : Reaction with cyanamide under suitable conditions.

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that this compound demonstrates effective inhibition against various pathogens.

| Compound | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| This compound | 0.22 - 0.25 μg/mL | Not specified |

The compound's mechanism involves disrupting cell membrane integrity, leading to cytosolic leakage and cell lysis .

Anti-inflammatory Activity

The compound has also shown promising anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and nitric oxide in vitro. This suggests its potential use in treating inflammatory diseases .

Anticancer Activity

In cancer research, pyrazole derivatives have been recognized for their ability to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, studies have reported that certain pyrazole derivatives can significantly reduce cell viability in cancerous cells by inducing G0–G1 phase arrest .

Case Studies

Several case studies have highlighted the effectiveness of pyrazole derivatives in various biological assays:

- Antitumor Activity : A study evaluated the effects of a series of pyrazole derivatives on BRAF(V600E) mutant cancer cells, revealing IC50 values below 10 μM for several compounds .

- Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy of various pyrazole derivatives against Staphylococcus aureus and Staphylococcus epidermidis, with notable results indicating strong bactericidal activity .

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.